molecular formula C7H6N2OS B1300900 2-Methylthieno[2,3-d]pyrimidin-4-ol CAS No. 21582-51-4

2-Methylthieno[2,3-d]pyrimidin-4-ol

Cat. No. B1300900
CAS RN: 21582-51-4
M. Wt: 166.2 g/mol
InChI Key: YAGLWUMMXGHFDI-UHFFFAOYSA-N
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Description

The compound 2-Methylthieno[2,3-d]pyrimidin-4-ol is a versatile scaffold in medicinal chemistry, as evidenced by its presence in various synthesized compounds with potential pharmacological activities. It serves as a key intermediate in the synthesis of inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, making it a valuable entity in cancer research .

Synthesis Analysis

The synthesis of derivatives containing the 2-Methylthieno[2,3-d]pyrimidin-4-ol core structure involves several steps, including cyclization, bromination, and Ullmann reactions. For instance, the synthesis of dual inhibitors of human TS and DHFR starts with the conversion of 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one to a 5-bromo-substituted compound, followed by coupling reactions to produce a range of analogues with varying inhibitory potencies . Another example is the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, which includes aza-Wittig reactions and subsequent reactions with amines, phenols, or alcohols .

Molecular Structure Analysis

The molecular structure of compounds based on the 2-Methylthieno[2,3-d]pyrimidin-4-ol framework has been characterized using various techniques, including X-ray crystallography. For example, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, revealing its tetragonal system and space group, which provides insights into the compound's molecular geometry and potential interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of the 2-Methylthieno[2,3-d]pyrimidin-4-ol scaffold allows for its incorporation into various compounds with potential biological activities. For instance, the synthesis of oligonucleotides containing modified bases such as 4-thiothymidine and 2-thiothymidine, which are derivatives of the thieno[2,3-d]pyrimidin-4-ol structure, demonstrates the scaffold's utility in nucleic acid chemistry . Additionally, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, which exhibit analgesic, anti-inflammatory, and antimicrobial activities, showcases the chemical versatility of this scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 2-Methylthieno[2,3-d]pyrimidin-4-ol are influenced by their molecular structure and substituents. For example, the introduction of various substituents can affect the melting temperatures, UV, fluorescence, and circular dichroism spectra of oligonucleotides containing modified bases . The molecular electrostatic potential (MEP) surface map and the calculated HOMO and LUMO energies of related compounds provide insights into their electronic properties and reactivity . Additionally, the vibrational spectra obtained from FT-IR and DFT calculations can be used to characterize the structural aspects of these compounds .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The synthesis of pyrimidine derivatives, including the thieno-pyrimidine scaffolds, involves complex chemical pathways that are pivotal for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. Hybrid catalysts play a critical role in synthesizing various pyrimidine scaffolds, employing organocatalysts, metal catalysts, and green solvents, among others. These methods focus on one-pot multicomponent reactions, offering efficient pathways to develop lead molecules (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Applications

Pyrimidine derivatives have been investigated for their anti-inflammatory properties. Studies have highlighted the potential of substituted tetrahydropyrimidine derivatives in exhibiting in vitro anti-inflammatory activity. These findings suggest that pyrimidine cores, possibly including "2-Methylthieno[2,3-d]pyrimidin-4-ol" derivatives, could be engineered to design leads for anti-inflammatory drugs, underscoring the necessity for further investigation to clarify their anti-inflammatory potential (Gondkar, Deshmukh, & Chaudhari, 2013).

Anticancer Research

The pyrimidine ring is a fundamental component of DNA and RNA, making pyrimidine-based chemicals highly significant in pharmacology, including anticancer research. Pyrimidines in fused scaffolds have shown considerable anticancer potential through various mechanisms, suggesting their capability to interact with diverse biological targets. This extensive research and patent literature review indicates that pyrimidine-based compounds are at the forefront of anticancer agent research, offering promising pathways for drug development (Kaur et al., 2014).

Synthetic Pathways and SARs

The development and synthesis of pyrimidine derivatives, including structural and functional analysis, have been extensively reviewed. These studies provide insights into the anti-inflammatory activities and structure-activity relationships (SARs) of pyrimidine derivatives, suggesting several research guidelines for developing new anti-inflammatory agents with enhanced activities and minimal toxicity (Rashid et al., 2021).

Safety And Hazards

The safety information for “2-Methylthieno[2,3-d]pyrimidin-4-ol” indicates that it has a GHS07 signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGLWUMMXGHFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364209
Record name 2-methylthieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthieno[2,3-d]pyrimidin-4-ol

CAS RN

21582-51-4
Record name 2-methylthieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-aminothiophene-3-carboxylate (0.1 g, 0.64 mmol) and acetonitrile (50 μl, 0.95 mmol) in dioxane (3 ml) was added 4M HCl in dioxane (3 ml). The mixture was stirred at room temperature overnight. The solvents were removed under reduced pressure. The residue was diluted with water and made alcaline with a saturated aqueous sodium bicarbonate solution. The precipitate was filtered off, washed with water and dried. The crude residue was purified by flash chromatography on silica gel (CH2Cl2/MeOH 50:1) to yield the title compound as a white solid (42 mg, 40%).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
40%

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